5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound containing a thienopyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form thienopyrimidine-2,4-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Industry: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This makes it a promising candidate for the development of targeted therapies for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused pyrimidine structure and has been studied for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: This compound also features a fused heterocyclic system and has applications in medicinal chemistry.
Uniqueness
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is unique due to its thienopyrimidine ring system, which imparts distinct electronic and steric properties. These properties can be exploited to design novel compounds with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFGUHQMDIDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708376 | |
Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-29-9 | |
Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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